Bis(2-ethylhexyl) 2-sulfanylbutanedioate

Description

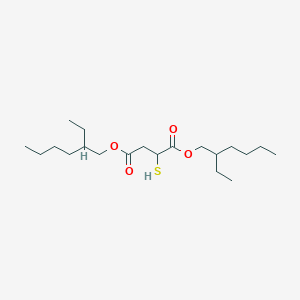

Bis(2-ethylhexyl) 2-sulfanylbutanedioate is an organosulfur ester derivative of butanedioic acid (succinic acid), where one hydroxyl group is replaced by a sulfhydryl (-SH) moiety. The compound features two 2-ethylhexyl ester groups, contributing to its lipophilic nature. The sulfanyl group could influence its solubility, stability, and environmental persistence .

Properties

CAS No. |

65291-46-5 |

|---|---|

Molecular Formula |

C20H38O4S |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

bis(2-ethylhexyl) 2-sulfanylbutanedioate |

InChI |

InChI=1S/C20H38O4S/c1-5-9-11-16(7-3)14-23-19(21)13-18(25)20(22)24-15-17(8-4)12-10-6-2/h16-18,25H,5-15H2,1-4H3 |

InChI Key |

GEYHEVWPSORTSE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) 2-sulfanylbutanedioate typically involves the esterification of 2-ethylhexanol with 2-sulfanylbutanedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through a series of purification steps, including filtration, distillation, and drying.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) 2-sulfanylbutanedioate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Bis(2-ethylhexyl) 2-sulfanylbutanedioate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Investigated for its potential as a biochemical probe or as a component in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) 2-sulfanylbutanedioate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester groups can undergo hydrolysis, releasing 2-ethylhexanol and 2-sulfanylbutanedioic acid, which may have their own biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bis(2-ethylhexyl) 2-sulfanylbutanedioate with structurally or functionally related compounds, focusing on molecular properties, applications, toxicity, and regulatory status.

Table 1: Structural and Functional Comparison

*BCF = Bioconcentration Factor

Key Findings:

Structural Differences :

- This compound uniquely incorporates a sulfhydryl group, which may confer redox activity or enhance antimicrobial properties compared to DEHP and DOTP .

- DEHP and DOTP share identical molecular formulas (C24H38O4) but differ in aromatic backbone (phthalate vs. terephthalate), affecting flexibility and regulatory acceptance .

Toxicity and Regulation :

- DEHP is a well-documented endocrine disruptor with strict occupational exposure limits (5 mg/m³ TWA) . In contrast, DOTP is considered a safer alternative due to its lack of estrogenic activity and lower regulatory scrutiny .

- The sulfanyl group in this compound may alter toxicity pathways; sulfur-containing compounds often exhibit higher reactivity but require specific metabolic activation for toxicity .

Environmental Impact :

- DEHP shows moderate bioaccumulation (BCF 1.0–3.4) and aquatic toxicity (EC50 for Daphnia magna: >100 mg/L) .

- Sulfur-containing analogs like docusate sodium demonstrate lower bioaccumulation, suggesting this compound may follow similar trends depending on biodegradability .

Functional Applications :

- DEHP and DOTP dominate as plasticizers, but DEHP’s endocrine-disrupting properties have led to substitution with DOTP in consumer products .

- This compound’s sulfhydryl group could enable niche applications in antimicrobial coatings or drug delivery, akin to bis(2-ethylhexyl) phthalate’s reported antifungal activity in Bacillus extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.